but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide
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Overview
Description
But-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide is a complex organic compound that features a combination of functional groups, including an imidazole ring, a trifluoromethyl group, and a heptanamide chain. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the compound may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. The imidazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The presence of the trifluoromethyl group and the imidazole ring may contribute to its pharmacological activity, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
But-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide is unique due to the combination of its functional groups. The presence of the trifluoromethyl group and the heptanamide chain, along with the imidazole ring, imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C27H33F3N4O9 |
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Molecular Weight |
614.6 g/mol |
IUPAC Name |
but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide |
InChI |
InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
ODAOZWTYNWZSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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